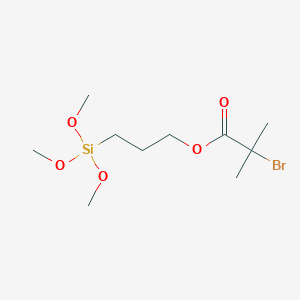
3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate can be synthesized through the reaction of 2-bromo-2-methylpropanoic acid with 3-(trimethoxysilyl)propyl alcohol . The reaction is typically carried out under inert atmosphere conditions to prevent moisture from interfering with the reaction . The product is then purified to achieve a purity of over 96% .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research and industry:
Surface Modification: It is used as a silane coupling agent to modify surfaces and improve adhesion between organic and inorganic materials[][4].
Polymer Chemistry: This compound is used in the synthesis of functionalized polymers, enhancing their properties such as hydrophobicity and thermal stability[][4].
Biomedical Applications: It is utilized in the development of biocompatible materials and drug delivery systems[][4].
Coatings and Adhesives: The compound is employed in the formulation of coatings and adhesives to improve their performance and durability[][4].
Wirkmechanismus
The mechanism of action of 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropanoate involves its hydrolysis to form silanol groups, which can then undergo condensation reactions to form siloxane bonds . These siloxane bonds are responsible for the compound’s ability to enhance adhesion and modify surfaces . The bromine atom in the compound can also participate in substitution reactions, allowing for further functionalization .
Vergleich Mit ähnlichen Verbindungen
3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate can be compared with other silane coupling agents such as:
3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate: Similar in structure but with ethoxy groups instead of methoxy groups.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a bromo-2-methylpropanoate group.
3-(Trimethoxysilyl)propyl chloride: Contains a chloride group instead of a bromo-2-methylpropanoate group.
These compounds share similar properties but differ in their specific functional groups, which can influence their reactivity and applications .
Eigenschaften
IUPAC Name |
3-trimethoxysilylpropyl 2-bromo-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrO5Si/c1-10(2,11)9(12)16-7-6-8-17(13-3,14-4)15-5/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHIWZGFSZBQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCC[Si](OC)(OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314021-97-1 |
Source


|
| Record name | 3-(Trimethoxysilyl)propyl 2-Bromo-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














